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molecular formula C8H14ClNO B8481239 1-(3-Chloropropyl)piperidin-2-one

1-(3-Chloropropyl)piperidin-2-one

Cat. No. B8481239
M. Wt: 175.65 g/mol
InChI Key: UGDYIVYKPUAJPF-UHFFFAOYSA-N
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Patent
US07538222B2

Procedure details

Sodium hydride (60% suspension in oil, 26 mg, 0.65 mmol) was added to a solution of 2-piperidone (54 mg, 0.54 mmol) in dry THF (2 mL) under argon atmosphere. After 15 minutes stirring at rt the reaction mixture was cooled to 0° C. over 15 minutes. A solution of 1-bromo-3-chloropropane (160 μL, 1.62 mmol) was added dropwise to the cold mixture and stirring was continued overnight at rt. The mixture was partitioned between water and ethyl acetate, the organic layer dried over sodium sulphate, filtered and evaporated to dryness. Purification of the residue on silica gel column chromatography, eluting with a stepwise gradient of 60-80% ethyl acetate in n-heptane, afforded 1-(3-chloropropyl)-piperidin-2-one (33 mg, 35%).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9].Br[CH2:11][CH2:12][CH2:13][Cl:14]>C1COCC1>[Cl:14][CH2:13][CH2:12][CH2:11][N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
54 mg
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
160 μL
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 minutes stirring at rt the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C. over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel column chromatography
WASH
Type
WASH
Details
eluting with a stepwise gradient of 60-80% ethyl acetate in n-heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCN1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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